molecular formula C12H13ClF3N B11732210 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine

Katalognummer: B11732210
Molekulargewicht: 263.68 g/mol
InChI-Schlüssel: OYHYIBOCMTUHKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine is a chemical compound with the molecular formula C12H13ClF3N and a molecular weight of 263.69 g/mol It is characterized by the presence of a cyclopentanamine ring substituted with a 3-chloro-5-(trifluoromethyl)phenyl group

Vorbereitungsmethoden

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine involves several steps. One common method includes the reaction of 1-chloro-3-(trifluoromethyl)benzene with cyclopentanone in the presence of a base, followed by reduction to yield the desired amine . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Industry: Used in the development of agrochemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and thereby influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine can be compared with other similar compounds such as:

    1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanone: Differing by the presence of a ketone group instead of an amine.

    1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanol: Differing by the presence of an alcohol group.

    1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentane: Lacking the amine group. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Eigenschaften

Molekularformel

C12H13ClF3N

Molekulargewicht

263.68 g/mol

IUPAC-Name

1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopentan-1-amine

InChI

InChI=1S/C12H13ClF3N/c13-10-6-8(11(17)3-1-2-4-11)5-9(7-10)12(14,15)16/h5-7H,1-4,17H2

InChI-Schlüssel

OYHYIBOCMTUHKR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=CC(=CC(=C2)Cl)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.